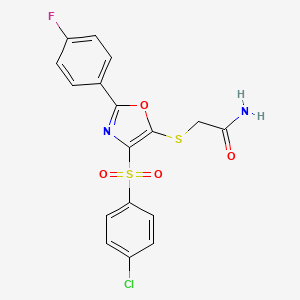

2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide

Beschreibung

2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide is a structurally complex organic molecule featuring multiple pharmacologically relevant functional groups. Its core structure includes:

- A sulfonamide group (4-chlorophenylsulfonyl), known for enhancing antimicrobial activity by targeting bacterial folate synthesis pathways .

- An oxazole ring substituted at the 2-position with a 4-fluorophenyl group, which may improve metabolic stability and target binding .

Preliminary studies suggest its biological activities may include antimicrobial, antifungal, and anticancer properties, though detailed mechanistic data remain under investigation . The compound’s synthesis typically involves multi-step reactions, including sulfonation, oxazole ring formation, and thioether coupling, with yields dependent on optimized conditions (e.g., solvent polarity, catalyst selection) .

Eigenschaften

IUPAC Name |

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O4S2/c18-11-3-7-13(8-4-11)27(23,24)16-17(26-9-14(20)22)25-15(21-16)10-1-5-12(19)6-2-10/h1-8H,9H2,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBCYCNGEMRVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound based on diverse research findings.

The molecular formula of 2-((4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)acetamide is , with a molecular weight of approximately 397.83 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline and subsequent steps to form the oxazole ring. The detailed synthetic pathway can be optimized for yield and purity based on specific laboratory conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the sulfonamide group is believed to enhance the antibacterial efficacy due to its interaction with bacterial enzymes.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 62.5 |

| Escherichia coli | >500 |

Case Studies

A comparative study evaluated various oxazole derivatives for their biological activity. Among them, the derivatives containing fluorinated phenyl groups exhibited enhanced activity against both bacterial strains and inflammatory pathways . This suggests that modifications in substituents can significantly influence biological outcomes.

Toxicity Profile

Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments indicate that many oxazole derivatives exhibit low toxicity in model organisms such as Daphnia magna, suggesting a favorable safety margin for further development .

Vergleich Mit ähnlichen Verbindungen

Key Trends :

- Lipophilicity : Bromine and trifluoromethyl groups increase LogP, favoring membrane penetration but reducing solubility .

- Solubility : Thiophen-2-yl and methoxy groups enhance solubility via polar interactions .

- Thermal Stability : Electron-withdrawing groups (e.g., sulfonamide) improve stability, while bulky substituents (e.g., bromophenyl) lower decomposition thresholds .

Mechanism of Action Comparisons

- Sulfonamide-Containing Analogs : Inhibit bacterial dihydropteroate synthase (Ki = 0.8 µM), disrupting folate synthesis .

- Thiophen-2-yl Derivatives: Interact with fungal cytochrome P450 lanosterol 14α-demethylase, blocking ergosterol biosynthesis .

- Bromophenyl/Furan Analogs : Induce apoptosis via ROS-mediated pathways in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.